1-Allylpyrrole-2-carbothioamide
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Overview
Description
1-Allylpyrrole-2-carbothioamide is a heterocyclic compound that features a pyrrole ring substituted with an allyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the pyrrole nitrogen on the isothiocyanate carbon, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Allylpyrrole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Allylpyrrole-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-allylpyrrole-2-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .
Comparison with Similar Compounds
1-Allylpyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
1-Allylpyrrole-2-carboxylate: Contains a carboxylate group, offering different reactivity and applications.
1-Allylpyrrole-2-thioamide: Similar to 1-allylpyrrole-2-carbothioamide but with a thioamide group.
Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
101001-70-1 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
1-prop-2-enylpyrrole-2-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-2-5-10-6-3-4-7(10)8(9)11/h2-4,6H,1,5H2,(H2,9,11) |
InChI Key |
PGIUFQXXLLAUIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC=C1C(=S)N |
Origin of Product |
United States |
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